5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine
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Overview
Description
5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine is a chemical compound with the molecular formula C10H20N4S. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with methyl isothiocyanate to form the triazole ring, followed by alkylation with 1-bromopentane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amine position .
Scientific Research Applications
5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[4-Methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine
- 5-[4-Ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine
- 5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]butan-1-amine
Uniqueness
5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a methylsulfanyl group on the triazole ring differentiates it from other similar compounds .
Properties
Molecular Formula |
C10H20N4S |
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Molecular Weight |
228.36 g/mol |
IUPAC Name |
5-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)pentan-1-amine |
InChI |
InChI=1S/C10H20N4S/c1-3-14-9(7-5-4-6-8-11)12-13-10(14)15-2/h3-8,11H2,1-2H3 |
InChI Key |
FKKQDRISFZLVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SC)CCCCCN |
Origin of Product |
United States |
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